2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-
CAS No.: 674333-60-9
Cat. No.: VC16828012
Molecular Formula: C15H14N4S
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 674333-60-9 |
|---|---|
| Molecular Formula | C15H14N4S |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C15H14N4S/c1-10-14(20-11(2)17-10)13-8-9-16-15(19-13)18-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,18,19) |
| Standard InChI Key | CKJOPHUBYHDSMD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C)C2=NC(=NC=C2)NC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- features a pyrimidine ring (C4H4N2) substituted at the 4-position with a 2,4-dimethylthiazole group and at the 2-position with an N-phenyl amine. The IUPAC name, 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenylpyrimidin-2-amine, reflects its systematic organization. Key structural elements include:
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Thiazole Substituent: A five-membered heterocycle containing sulfur and nitrogen atoms, methylated at positions 2 and 4.
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N-Phenyl Group: A benzene ring attached via an amine linkage at the pyrimidine’s 2-position.
Table 1: Basic Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 674333-60-9 |
| Molecular Formula | C15H14N4S |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenylpyrimidin-2-amine |
| Solubility | <0.2 µg/mL (pH 7.4) |
The compound’s planar structure facilitates π-π stacking interactions, while the thiazole and phenyl groups contribute to hydrophobic interactions in biological systems .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) data confirm its structure:
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1H NMR: Signals at δ 2.64 ppm (s, 3H) and δ 3.55 ppm (s, 3H) correspond to methyl groups on the thiazole ring .
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13C NMR: Peaks at 125.16 ppm and 153.16 ppm are attributed to aromatic carbons in the pyrimidine and thiazole rings .
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HR-MS: A molecular ion [M+H]+ at m/z 313.1620 aligns with the formula C15H14N4S .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the pyrimidine-thiazole scaffold:
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Thiazole Formation: 2-Bromo-1-cyclopropylethanone reacts with 1-methylthiourea under basic conditions to yield 4-cyclopropyl-N-methylthiazol-2-amine .
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Pyrimidine Coupling: Microwave-assisted Friedel-Crafts acylation links the thiazole intermediate to a pyrimidine precursor via a phenylguanidine coupling agent .
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Functionalization: Subsequent acetylation or halogenation introduces substituents at the pyrimidine’s 5-position, critical for modulating biological activity .
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| 2-Bromo-1-cyclopropylethanone | Thiazole ring precursor |
| Phenylguanidine | Coupling agent for pyrimidine |
| Di-tert-butyl dicarbonate | Protecting group for amines |
Reactivity Profile
The compound undergoes reactions typical of aromatic amines and heterocycles:
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Nucleophilic Substitution: The pyrimidine’s C2 amine reacts with electrophiles, enabling derivatization.
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Oxidation: MnO2 oxidizes alcohol intermediates to ketones during side-chain modifications .
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Hydrogen Bonding: The C2-NH group forms hydrogen bonds with kinase hinge regions, critical for inhibitory activity .
Biological Activity and Mechanism of Action
Kinase Inhibition
2-Pyrimidinamine derivatives exhibit potent inhibition of CDKs, enzymes regulating cell cycle progression. Key findings include:
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Pan-CDK Inhibition: Analogues like 12e (Ki = 3–7 nM) show nanomolar affinity for CDK1, CDK2, CDK7, and CDK9 .
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Structural Basis: X-ray crystallography reveals hydrogen bonding between the pyrimidine’s C2-NH and CDK9’s Cys106 backbone, stabilizing the inhibited conformation .
Table 3: Enzymatic and Cellular Activity of Select Analogues
| Compound | CDK1 Ki (nM) | CDK2 Ki (nM) | HCT-116 GI50 (nM) |
|---|---|---|---|
| 12e | 3 | 5 | <10 |
| 12c | 7 | 7 | 100 |
Antiproliferative Effects
In HCT-116 colorectal cancer cells, 12e achieves GI50 < 10 nM, outperforming analogues with hydrophilic substituents (e.g., 12d, GI50 > 1,000 nM) . This underscores the necessity of hydrophobic groups at the pyrimidine’s 5-position for cellular penetration.
Applications in Drug Discovery
Oncology Therapeutics
The compound’s CDK inhibitory profile positions it as a candidate for:
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Cell Cycle Arrest: Blocking CDK2/cyclin E halts G1/S transition, inducing apoptosis in malignancies .
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Combination Therapies: Synergy with DNA-damaging agents enhances efficacy in resistant tumors.
Agricultural Uses
Thiazole-pyrimidine hybrids demonstrate pesticidal activity by inhibiting fungal acetyl-CoA carboxylase, though data specific to this compound remain exploratory.
Research Challenges and Future Directions
Limitations
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Solubility: Poor aqueous solubility (<0.2 µg/mL) complicates formulation.
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Selectivity: Off-target effects on non-CDK kinases necessitate structural optimization.
Emerging Opportunities
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Prodrug Development: Esterification of the C5-carbonitrile group may improve bioavailability.
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Targeted Delivery: Nanoparticle encapsulation could enhance tumor-specific accumulation.
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